

A Comparative Toxicological Analysis: 3-MCPD Dipalmitate versus Unsaturated Fatty Acid Esters

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Compound of Interest

Compound Name: *3-Chloro-1,2-propanediol dilinoleate*

Cat. No.: *B13833844*

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A detailed examination of the available toxicological data for 3-Chloro-1,2-propanediol (3-MCPD) fatty acid esters reveals important differences based on the nature of the attached fatty acid chains. While direct comparative studies on **3-Chloro-1,2-propanediol dilinoleate** are not readily available in the current body of scientific literature, a robust comparison can be drawn between 3-MCPD dipalmitate, a saturated fatty acid ester, and 3-MCPD dioleate, an unsaturated fatty acid ester, which serves as a pertinent surrogate for understanding the potential toxicity of dilinoleate esters.

The primary mechanism of toxicity for 3-MCPD esters involves their hydrolysis in the gastrointestinal tract, leading to the release of free 3-MCPD, which is then absorbed and exerts its toxic effects. The kidneys and the male reproductive system are the principal target organs for 3-MCPD-induced toxicity.^{[1][2][3]}

Quantitative Toxicological Data

A key comparative study provides valuable insights into the subchronic toxicity of different 3-MCPD diesters. The No-Observed-Adverse-Effect Level (NOAEL) for 3-MCPD dipalmitate (CDP) and 3-MCPD dioleate (CDO) was determined in a 13-week study in rats.

Compound	Fatty Acid Type	NOAEL (mg/kg BW/day)	Key Toxicological Endpoints
3-MCPD Dipalmitate (CDP)	Saturated	14	Nephrotoxicity, Epididymal toxicity
3-MCPD Dioleate (CDO)	Unsaturated	15	Nephrotoxicity, Epididymal toxicity
Free 3-MCPD	-	7.37 (in a 90-day study)	Nephrotoxicity, Testicular toxicity

Source: 13-week subchronic toxicity study in F344 rats. The study indicated that while the acute renal toxicity of the esters was lower than free 3-MCPD, they exhibited comparable subchronic toxicity to the kidneys and epididymis at equimolar doses.

In terms of acute toxicity, a study in Swiss mice determined the LD50 value of 3-MCPD 1-monopalmitate to be 2676.81 mg/kg body weight (BW).[4] For 3-MCPD dipalmitate, the LD50 was presumed to be greater than 5000 mg/kg BW, suggesting a lower acute toxicity for the diester compared to the monoester.[4]

Experimental Protocols

13-Week Subchronic Oral Toxicity Study of 3-MCPD Esters in F344 Rats

- Test Animals: Male and female F344 rats.
- Test Substances: 3-MCPD, 3-MCPD dipalmitate (CDP), 3-MCPD palmitate monoester (CMP), and 3-MCPD oleate diester (CDO).
- Administration: Oral gavage with olive oil as a vehicle, five times a week for 13 weeks.
- Dosage: A carcinogenic dose of 3-MCPD (3.6×10^{-4} mol/kg BW/day) or equimolar concentrations of the esters, along with two lower doses (1/4 and 1/16 of the high dose).
- Parameters Monitored: Mortality, clinical signs, body weight, food consumption, hematology, serum biochemistry, organ weights, and histopathological examination of major organs, with

a focus on kidneys and reproductive organs.

- **Key Findings:** The study established the NOAELs for CDP and CDO and concluded that the subchronic toxicity of these esters is comparable to free 3-MCPD at equimolar doses, primarily affecting the kidneys and epididymis.

Acute Oral Toxicity Study in Swiss Mice

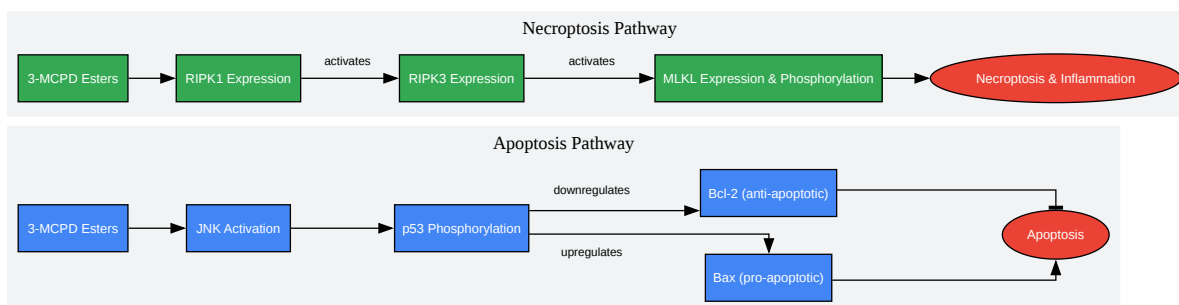
- **Test Animals:** Swiss mice.
- **Test Substances:** 1-palmitoyl-3-chloropropanediol (3-MCPD 1-monopalmitate) and 1,2-bis-palmitoyl-3-chloropropanediol (3-MCPD dipalmitate).
- **Administration:** Oral gavage.
- **Dosage:** A range of doses to determine the LD50 for the monopalmitate and a limit test for the dipalmitate.
- **Parameters Monitored:** Mortality, clinical signs, body weight changes, and histopathological examination of key organs in deceased animals.
- **Key Findings:** The study determined the LD50 for the monopalmitate and suggested a significantly lower acute toxicity for the dipalmitate.

Signaling Pathways in 3-MCPD-Induced Toxicity

The molecular mechanisms underlying 3-MCPD-induced toxicity are complex and involve the activation of several signaling pathways, leading to cellular damage, particularly in the kidneys and testes.

Nephrotoxicity Signaling Pathways

3-MCPD and its esters induce nephrotoxicity through pathways leading to both apoptosis and necroptosis in renal tubular cells.

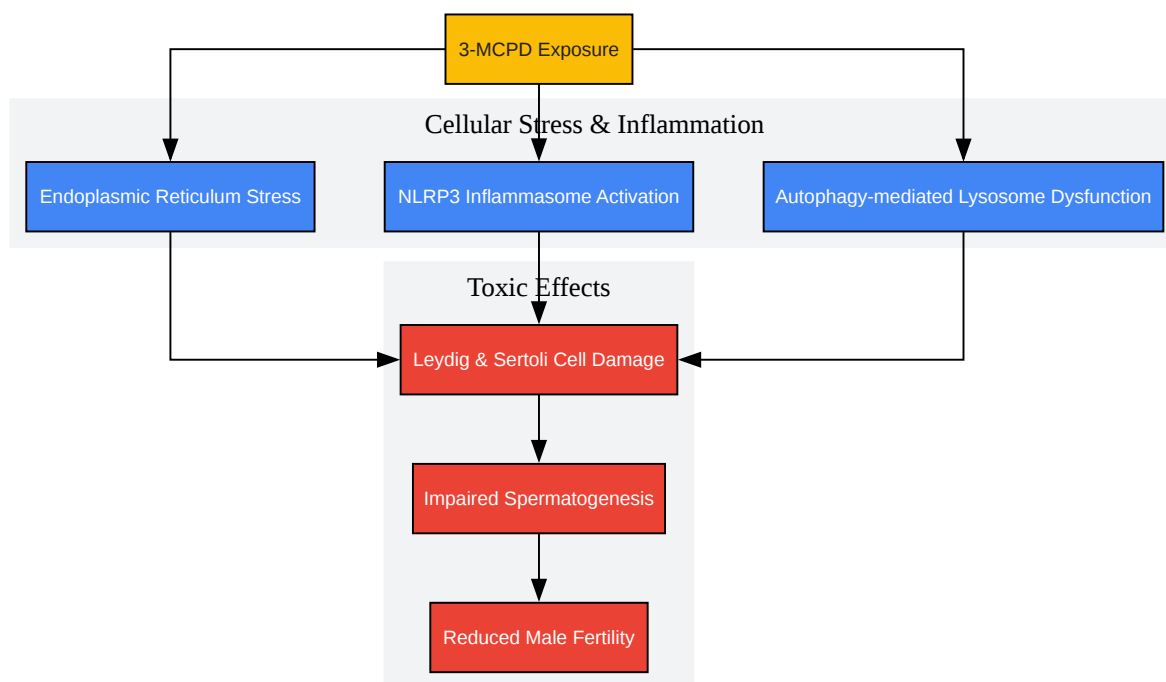


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3-MCPD-induced nephrotoxicity involves both apoptotic and necroptotic cell death pathways.

Reproductive Toxicity Signaling Pathways

In the testes, 3-MCPD exposure triggers a cascade of events involving cellular stress and inflammation, ultimately impairing male fertility.



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Mechanisms of 3-MCPD-induced male reproductive toxicity.

Conclusion

The available evidence strongly suggests that the toxicity of 3-MCPD fatty acid esters is primarily driven by the in vivo release of free 3-MCPD. While direct comparative toxicological data for 3-MCPD dilinoleate is currently lacking, the comparison between 3-MCPD dipalmitate and 3-MCPD dioleate indicates that the degree of saturation of the fatty acid ester may not significantly alter the subchronic toxicity profile at equimolar doses. Both saturated and unsaturated diesters exhibit nephrotoxicity and reproductive toxicity comparable to free 3-MCPD. The acute toxicity of the diesters appears to be lower than that of the monoesters and free 3-MCPD. A deeper understanding of the toxicokinetics and metabolism of different fatty acid esters of 3-MCPD is crucial for a more refined risk assessment. The elucidation of the detailed signaling pathways involved in 3-MCPD toxicity provides a foundation for developing

potential therapeutic interventions and for identifying sensitive biomarkers of exposure and effect.

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